molecular formula C21H22N2O3 B2886076 3-(benzyloxy)-N-(4-phenylbutan-2-yl)isoxazole-5-carboxamide CAS No. 1421525-15-6

3-(benzyloxy)-N-(4-phenylbutan-2-yl)isoxazole-5-carboxamide

Cat. No. B2886076
CAS RN: 1421525-15-6
M. Wt: 350.418
InChI Key: OJOGHAONQPGAGP-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-(4-phenylbutan-2-yl)isoxazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the isoxazole class of compounds and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Targeting Urokinase Receptor in Breast Cancer Metastasis

Virtual screening targeting the urokinase receptor (uPAR) identified compounds related to 3-(benzyloxy)-N-(4-phenylbutan-2-yl)isoxazole-5-carboxamide, showing potential in reducing breast tumor metastasis. Synthesis of analogues demonstrated their ability to block angiogenesis and induce apoptosis in breast cancer cells, highlighting their promising pharmacokinetic properties for further development as cancer therapeutics (Wang et al., 2011).

Inhibiting Carbonic Anhydrase for Medical Applications

Isoxazole compounds, similar to 3-(benzyloxy)-N-(4-phenylbutan-2-yl)isoxazole-5-carboxamide, were synthesized and exhibited potent inhibitory activity against carbonic anhydrase II and VII. This activity is crucial for exploring therapeutic avenues in treating conditions like glaucoma and neuropathic pain, showcasing the compound's significance in medicinal chemistry (Altug et al., 2017).

Advancements in Pain Management

A study on T-type calcium channel inhibitors for neuropathic pain treatment identified derivatives of 3-(benzyloxy)-N-(4-phenylbutan-2-yl)isoxazole-5-carboxamide as potent and selective inhibitors. These findings indicate the compound's role in developing new pain management therapies, demonstrating its utility in addressing a critical area of medical need (Kim & Nam, 2016).

Expanding Non-natural Amino Acid Synthesis

Research on Pd-catalyzed C(sp3)-H bond activation of α-aminobutanoic acid derivatives, related to the structure of 3-(benzyloxy)-N-(4-phenylbutan-2-yl)isoxazole-5-carboxamide, facilitated the synthesis of various γ-substituted non-natural amino acids. This process underlines the compound's potential in enriching peptide and protein engineering through the introduction of novel amino acids (Pasunooti et al., 2015).

Antimicrobial and Antioxidant Properties

Studies have demonstrated that derivatives of 3-(benzyloxy)-N-(4-phenylbutan-2-yl)isoxazole-5-carboxamide possess significant antimicrobial and antioxidant activities. These findings suggest the compound's broader application in developing new therapeutic agents targeting infectious and oxidative stress-related diseases (Sindhe et al., 2016).

properties

IUPAC Name

N-(4-phenylbutan-2-yl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-16(12-13-17-8-4-2-5-9-17)22-21(24)19-14-20(23-26-19)25-15-18-10-6-3-7-11-18/h2-11,14,16H,12-13,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOGHAONQPGAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=NO2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzyloxy)-N-(4-phenylbutan-2-yl)isoxazole-5-carboxamide

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